molecular formula C26H24FN3O3S B2876169 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-23-4

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2876169
CAS No.: 866843-23-4
M. Wt: 477.55
InChI Key: AIXXXXGRHMHSAS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the methoxy group: This step might involve methylation of a hydroxyl group on the quinoline ring.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine derivatives: Known for their psychoactive properties.

    Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.

    Benzenesulfonyl compounds: Often used as intermediates in organic synthesis.

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXXXGRHMHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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